5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a heterocyclic compound that features a fused ring system combining benzimidazole and quinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-catalyzed reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost, yield, and environmental impact. Metal-catalyzed reactions and microwave-assisted synthesis are particularly favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives .
Scientific Research Applications
5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with similar biological activities.
Furan derivatives: Compounds containing a furan ring, known for their diverse biological activities.
Uniqueness
5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its fused ring system, which combines the properties of both benzimidazole and quinazoline moieties. This structural feature may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-6-(furan-2-yl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H17N3O/c1-2-22-16-10-5-3-8-14(16)19-21-15-9-4-6-11-17(15)23(19)20(22)18-12-7-13-24-18/h3-13,20H,2H2,1H3 |
InChI Key |
MPCXMZAALKWHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CO5 |
Origin of Product |
United States |
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